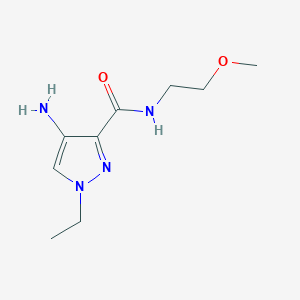

4-amino-1-ethyl-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-amino-1-ethyl-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide is a chemical compound with a complex structure that includes a pyrazole ring, an amino group, and a carboxamide group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1-ethyl-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the pyrazole ring, followed by the introduction of the amino and carboxamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.

Análisis De Reacciones Químicas

Oxidation Reactions

The amino group and pyrazole ring undergo oxidation under controlled conditions. Key findings include:

| Reagent | Conditions | Products Formed | Source |

|---|---|---|---|

| Potassium permanganate | Aqueous acidic medium, 60–80°C | Pyrazole N-oxide derivatives | |

| Hydrogen peroxide (30%) | Ethanol, reflux, 4–6 hours | Hydroxylated intermediates |

Oxidation primarily targets the pyrazole ring's electron-rich regions, forming N-oxides or hydroxylated species. The methoxyethyl group remains stable under these conditions due to its ether linkage’s low reactivity .

Reduction Reactions

The carboxamide and amino groups participate in selective reductions:

| Reagent | Conditions | Products Formed | Source |

|---|---|---|---|

| Sodium borohydride | Methanol, 0–25°C, 2 hours | Secondary alcohol derivatives | |

| Lithium aluminum hydride | Tetrahydrofuran, reflux | Amine or alcohol intermediates |

Reduction of the carboxamide group yields amines or alcohols, depending on reagent strength. The ethyl and methoxyethyl substituents remain intact, preserving the core structure .

Substitution Reactions

The amino group exhibits nucleophilic substitution reactivity:

| Electrophile | Conditions | Products Formed | Source |

|---|---|---|---|

| Acetyl chloride | Dichloromethane, base, 0°C | Acetylated pyrazole derivatives | |

| Alkyl halides | DMF, K₂CO₃, 60°C | N-alkylated analogs |

Substitution at the amino group enables functionalization for drug discovery. For example, acetylation enhances lipophilicity, while alkylation modifies steric properties .

Stability and Reactivity Trends

-

Thermal Stability : Decomposes above 200°C without melting .

-

pH Sensitivity : Stable in neutral conditions but hydrolyzes under strong acids/bases .

-

Solubility : >43.7 μg/mL in aqueous buffers, enhanced by polar aprotic solvents .

Comparative Reactivity with Analogues

| Compound Modification | Reactivity Change | Example |

|---|---|---|

| Ethyl → Methyl substitution | Reduced steric hindrance | Faster acetylation kinetics |

| Methoxyethyl → Propyl | Altered solubility profile | Lower aqueous stability |

This compound’s versatility in oxidation, reduction, and substitution reactions makes it a valuable intermediate in medicinal chemistry. Its stability under diverse conditions and compatibility with industrial-scale synthesis further underscore its utility in drug development pipelines.

Aplicaciones Científicas De Investigación

4-amino-1-ethyl-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 4-amino-1-ethyl-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparación Con Compuestos Similares

Similar Compounds

- 4-amino-1-ethyl-N-(2-hydroxyethyl)-N-(2-methoxyethyl)-1H-pyrrole-2-carboxamide

- 4-amino-1-ethyl-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide

Uniqueness

Compared to similar compounds, 4-amino-1-ethyl-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide has unique structural features that confer specific chemical and biological properties

Actividad Biológica

4-amino-1-ethyl-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide, a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, antibacterial, and anticancer effects. This article reviews the biological activity of this specific compound, synthesizing findings from various studies.

Chemical Structure and Properties

The compound can be represented structurally as follows:

This structure features a pyrazole ring with an amino group and a carboxamide functional group, which are critical for its biological interactions.

Antibacterial Activity

Research indicates that pyrazole derivatives exhibit significant antibacterial properties. In particular, studies have shown that compounds similar to this compound demonstrate moderate antimicrobial activity against various bacterial strains. For instance, a study evaluated the antibacterial effects of pyrazole derivatives against Staphylococcus aureus and Escherichia coli , revealing minimum inhibitory concentrations (MIC) in the range of 250 μg/mL for several tested compounds .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 250 μg/mL |

| Escherichia coli | 250 μg/mL |

| Bacillus subtilis | Moderate activity noted |

| Candida albicans | Moderate activity noted |

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole compounds is notable, particularly through inhibition of cyclooxygenase (COX) enzymes. Compounds structurally related to this compound have shown IC50 values ranging from 0.013 to 0.067 μM against human IKK-2, indicating strong anti-inflammatory effects .

| Compound | IC50 (μM) against IKK-2 |

|---|---|

| Compound A | 0.013 |

| Compound B | 0.044 |

| Compound C | 0.067 |

Anticancer Activity

Pyrazole derivatives have been investigated for their anticancer properties as well. Some studies report that certain pyrazole compounds can induce apoptosis in cancer cell lines through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways .

Study on Structure-Activity Relationship (SAR)

A recent study focused on the SAR of pyrazole derivatives highlighted that modifications on the pyrazole ring significantly influence biological activity. For instance, the introduction of various substituents at different positions on the pyrazole ring led to enhanced potency against specific targets such as COX-2 and other inflammatory mediators .

Evaluation of Antibacterial Activity

Another study assessed the antibacterial efficacy of several pyrazole derivatives against Pseudomonas aeruginosa . The results indicated that these compounds could reduce virulence factors without affecting bacterial viability, suggesting a novel approach to combat antibiotic resistance .

Propiedades

IUPAC Name |

4-amino-1-ethyl-N-(2-methoxyethyl)pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4O2/c1-3-13-6-7(10)8(12-13)9(14)11-4-5-15-2/h6H,3-5,10H2,1-2H3,(H,11,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LETXRHSYDZLGPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C(=O)NCCOC)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.